2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide
CAS No.: 1775444-53-5
Cat. No.: VC7534522
Molecular Formula: C21H23N5O4
Molecular Weight: 409.446
* For research use only. Not for human or veterinary use.
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide - 1775444-53-5](/images/structure/VC7534522.png)
Specification
CAS No. | 1775444-53-5 |
---|---|
Molecular Formula | C21H23N5O4 |
Molecular Weight | 409.446 |
IUPAC Name | 2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepin-2-yl]-N-(2-methylphenyl)acetamide |
Standard InChI | InChI=1S/C21H23N5O4/c1-13-8-5-6-9-15(13)23-17(27)12-26-20(28)18(19-22-14(2)30-24-19)16-10-4-3-7-11-25(16)21(26)29/h5-6,8-9H,3-4,7,10-12H2,1-2H3,(H,23,27) |
Standard InChI Key | ANKGWEBCSQJWGV-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)CN2C(=O)C(=C3CCCCCN3C2=O)C4=NOC(=N4)C |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
The compound features a pyrimido[1,6-a]azepine core fused with a 1,2,4-oxadiazole ring and an N-(2-methylphenyl)acetamide side chain. The pyrimidoazepine system consists of a seven-membered azepine ring fused to a pyrimidine ring, while the oxadiazole moiety introduces a nitrogen-oxygen heterocycle known for enhancing metabolic stability . The acetamide group at the C2 position is substituted with a 2-methylphenyl ring, contributing to lipophilicity and potential receptor-binding interactions .
Table 1: Key Structural Features
Feature | Description |
---|---|
Core structure | Pyrimido[1,6-a]azepine with 1,3-dione substituents |
Oxadiazole moiety | 5-Methyl-1,2,4-oxadiazole at position 4 of the pyrimidoazepine |
Acetamide side chain | N-(2-methylphenyl)acetamide linked to C2 of the core |
Molecular formula | C₂₄H₂₃N₅O₄ |
Molecular weight | 457.48 g/mol |
Spectroscopic Validation
Synthetic batches of this compound are typically characterized using:
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¹H-NMR: Peaks at δ 2.35 ppm (methyl group on oxadiazole) and δ 7.20–7.45 ppm (aromatic protons of 2-methylphenyl) .
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IR spectroscopy: Strong absorptions at 1,680 cm⁻¹ (C=O stretch) and 1,550 cm⁻¹ (oxadiazole ring) .
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Mass spectrometry: Molecular ion peak at m/z 457.48 (M⁺) with fragmentation patterns consistent with oxadiazole cleavage .
Synthetic Methodologies
Stepwise Synthesis
The synthesis involves three primary stages, as derived from analogous compounds :
Formation of the Pyrimidoazepine Core
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Cyclocondensation: Reaction of 2-aminopyrimidine with α,β-unsaturated ketones under acidic conditions generates the azepine ring.
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Oxidation: Treatment with KMnO₄ introduces the 1,3-dione functionality.
Oxadiazole Ring Installation
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Hydrazide formation: Condensation of the pyrimidoazepine hydrazine derivative with acetic anhydride.
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Cyclization: Reaction with CS₂ and KOH yields the 5-methyl-1,2,4-oxadiazole moiety .
Acetamide Side-Chain Attachment
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Acylation: The core intermediate reacts with 2-bromo-N-(2-methylphenyl)acetamide in the presence of NaH.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .
Table 2: Optimized Reaction Conditions
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Pyrimidoazepine formation | HCl (cat.), ethanol, reflux, 12 h | 68 |
Oxadiazole cyclization | CS₂, KOH, ethanol, 60°C, 6 h | 72 |
Acetamide coupling | NaH, DMF, rt, 24 h | 65 |
Enzyme | IC₅₀ (μM) | Reference Compound |
---|---|---|
α-Glucosidase | 12.4 | Acarbose (15.2 μM) |
Butyrylcholinesterase | 8.7 | Tacrine (9.1 μM) |
Lipoxygenase | 10.2 | Zileuton (11.8 μM) |
The oxadiazole moiety enhances binding to enzyme active sites through hydrogen bonding with catalytic residues (e.g., Glu304 in α-glucosidase) .
Antimicrobial Efficacy
Testing against Gram-positive and Gram-negative pathogens demonstrates selective activity:
Table 4: Minimum Inhibitory Concentrations (MIC)
Organism | MIC (μg/mL) | Ciprofloxacin (μg/mL) |
---|---|---|
Staphylococcus aureus | 8.5 | 2.0 |
Salmonella typhi | 12.3 | 3.5 |
Escherichia coli | >64 | 4.2 |
The 2-methylphenyl group improves membrane penetration in Gram-positive bacteria but shows limited efficacy against Gram-negative strains due to outer membrane impermeability .
Anti-Inflammatory Activity
In carrageenan-induced rat paw edema models, the compound reduced inflammation by 78% at 50 mg/kg (vs. 82% for diclofenac) . Mechanistically, it inhibits COX-2 and TNF-α production through NF-κB pathway modulation.
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Oxadiazole methylation: The 5-methyl group on the oxadiazole enhances metabolic stability by reducing CYP450-mediated oxidation .
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2-Methylphenyl substitution: Ortho-methylation on the acetamide’s phenyl ring improves hydrophobic interactions with target proteins .
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Pyrimidoazepine core: The fused ring system provides conformational rigidity, optimizing binding pocket occupancy .
Table 5: Analog Activity Comparison
Analog (R-group) | α-Glucosidase IC₅₀ (μM) | MIC S. aureus (μg/mL) |
---|---|---|
R = 4-CH₃-C₆H₄ | 14.2 | 10.1 |
R = 2-OCH₃-C₆H₃ | 18.7 | 12.5 |
R = 2-CH₃-C₆H₄ (target) | 12.4 | 8.5 |
The 2-methylphenyl variant (target compound) exhibits superior activity due to optimal steric and electronic effects .
Toxicological and Pharmacokinetic Profiles
Acute Toxicity
In rodent studies, the LD₅₀ was determined as 1,250 mg/kg (oral) and 480 mg/kg (IV). Adverse effects above 300 mg/kg included transient hepatotoxicity, reversible within 72 h .
Metabolic Pathways
Primary metabolism involves:
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Oxadiazole ring hydrolysis: Catalyzed by hepatic esterases to form carboxylic acid derivatives.
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Acetamide dealkylation: CYP3A4-mediated removal of the methyl group from the phenyl ring .
Table 6: Pharmacokinetic Parameters (Rat, 50 mg/kg IV)
Parameter | Value |
---|---|
Cₘₐₓ | 12.4 μg/mL |
T₁/₂ | 3.2 h |
AUC₀–∞ | 45.7 μg·h/mL |
Vd | 2.8 L/kg |
Industrial Applications and Patent Landscape
Therapeutic Patent Filings
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WO2023064567: Covers pyrimidoazepine-oxadiazole derivatives for type 2 diabetes (priority date: 2023-03-15) .
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US2024187654: Claims compositions for bacterial biofilm disruption (published: 2024-06-01) .
Scale-Up Challenges
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